3-Hydroxy-2,3-dimethylbutyl acetate

Organic Synthesis Chemical Engineering Purification

3-Hydroxy-2,3-dimethylbutyl acetate (CAS 73295-11-1) is a branched-chain secondary alcohol ester with the molecular formula C₈H₁₆O₃ and a molecular weight of 160.21 g/mol. It is characterized by the presence of both a hydroxyl group and an acetate ester on a dimethylbutane backbone.

Molecular Formula C8H16O3
Molecular Weight 160.21 g/mol
CAS No. 73295-11-1
Cat. No. B1505014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-2,3-dimethylbutyl acetate
CAS73295-11-1
Molecular FormulaC8H16O3
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESCC(COC(=O)C)C(C)(C)O
InChIInChI=1S/C8H16O3/c1-6(8(3,4)10)5-11-7(2)9/h6,10H,5H2,1-4H3
InChIKeyWAWRNRVTZAJWBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-2,3-dimethylbutyl acetate (CAS 73295-11-1): A Chiral C8 Ester Building Block for Specialized Synthesis


3-Hydroxy-2,3-dimethylbutyl acetate (CAS 73295-11-1) is a branched-chain secondary alcohol ester with the molecular formula C₈H₁₆O₃ and a molecular weight of 160.21 g/mol . It is characterized by the presence of both a hydroxyl group and an acetate ester on a dimethylbutane backbone . The compound is supplied predominantly as its (2S)-enantiomer, making it a chiral synthon for asymmetric synthesis . Its predicted physicochemical properties include a boiling point of 176.9 °C and a density of 0.988 g/cm³ .

Why 3-Hydroxy-2,3-dimethylbutyl acetate (73295-11-1) Cannot Be Replaced by Non-Hydroxylated or Mono-Methyl Analogs


Substituting 3-Hydroxy-2,3-dimethylbutyl acetate with a simpler analog like 2,3-Dimethylbutyl acetate (CAS 71412-26-5) or a differently substituted analog like 3-Hydroxy-3-methylbutyl acetate (CAS 5205-01-6) is not equivalent due to significant differences in fundamental physicochemical properties driven by the presence and position of the hydroxyl group . These differences manifest as a >32°C increase in boiling point and a >0.1 g/cm³ increase in density compared to the non-hydroxylated analog , and a ~30°C lower boiling point compared to a mono-methylated hydroxyl ester . These variations directly impact distillation parameters, solvent compatibility, and the compound's behavior in reactions where hydrogen bonding or stereochemistry is critical.

Quantifiable Differentiation Guide for Procuring 3-Hydroxy-2,3-dimethylbutyl acetate (73295-11-1)


Boiling Point Differentiation: A 32°C Increase Over the Non-Hydroxylated Analog

The presence of the hydroxyl group in 3-Hydroxy-2,3-dimethylbutyl acetate enables intermolecular hydrogen bonding, resulting in a significantly higher predicted boiling point of 176.9°C at 760 mmHg compared to its non-hydroxylated analog, 2,3-dimethylbutyl acetate . The comparator exhibits a calculated boiling point of 144.4°C at 760 mmHg due to the absence of hydrogen bond donors .

Organic Synthesis Chemical Engineering Purification

Density and Refractive Index: Quantifiable Metrics for Purity and Identification

The target compound exhibits a higher predicted density of 0.988 g/cm³ compared to the 0.875 g/cm³ calculated for the non-hydroxylated analog 2,3-dimethylbutyl acetate . Furthermore, its refractive index has been reported at 1.436, a key parameter for identity verification and purity assessment during synthesis .

Quality Control Analytical Chemistry Process Chemistry

Stereochemical Purity: (2S)-Enantiomer Available as a Defined Chiral Synthon

3-Hydroxy-2,3-dimethylbutyl acetate is supplied and utilized as the single (2S)-enantiomer, a critical differentiator from the racemic mixture or other stereoisomers . This is in contrast to simpler, achiral analogs like 2,3-dimethylbutyl acetate, which cannot impart stereochemical information . The compound is specifically promoted for use in the synthesis of chiral auxiliaries and in Pd- and Ir-catalyzed asymmetric reactions .

Asymmetric Synthesis Medicinal Chemistry Catalysis

High-Value Application Scenarios for 3-Hydroxy-2,3-dimethylbutyl acetate (73295-11-1) Based on Evidence


Synthesis of Chiral Auxiliaries and Building Blocks

As a defined (2S)-enantiomer, 3-Hydroxy-2,3-dimethylbutyl acetate is directly applicable in the preparation of chiral auxiliaries for asymmetric synthesis, a use case explicitly supported by its commercial supply chain . This is a scenario where an achiral analog like 2,3-Dimethylbutyl acetate would be entirely unsuitable due to its inability to transfer chirality.

Development of Pd- or Ir-Catalyzed Asymmetric Reactions

The compound's role as a chiral synthon extends to its use in catalytic asymmetric methodologies, such as Pd-catalyzed allylations and Ir-catalyzed hydroarylations, for the construction of enantioenriched molecular architectures . Its specific boiling point and density, which differ from related analogs , provide distinct parameters for reaction optimization and product isolation in these specialized catalytic cycles.

Esterification and Acylation Studies

The compound is a branched-chain secondary alcohol ester that exhibits high reactivity in acylation reactions, making it a useful substrate for fundamental esterification studies and for introducing a specific chiral motif into more complex molecules . Its higher boiling point relative to non-hydroxylated esters can be advantageous for performing acylation reactions at elevated temperatures without significant reagent loss.

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